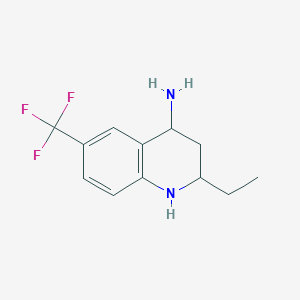

2-Ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine

CAS No.: 934274-23-4

Cat. No.: VC18697078

Molecular Formula: C12H15F3N2

Molecular Weight: 244.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 934274-23-4 |

|---|---|

| Molecular Formula | C12H15F3N2 |

| Molecular Weight | 244.26 g/mol |

| IUPAC Name | 2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine |

| Standard InChI | InChI=1S/C12H15F3N2/c1-2-8-6-10(16)9-5-7(12(13,14)15)3-4-11(9)17-8/h3-5,8,10,17H,2,6,16H2,1H3 |

| Standard InChI Key | HWXJGEDTIYQFAE-UHFFFAOYSA-N |

| Canonical SMILES | CCC1CC(C2=C(N1)C=CC(=C2)C(F)(F)F)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The molecular formula of 2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine is C₁₂H₁₅F₃N₂, with a molecular weight of 244.25 g/mol (calculated for the free base) . The compound features a tetrahydroquinoline core, where the quinoline ring is partially saturated, and substituents include:

-

An ethyl group at position 2

-

A trifluoromethyl group at position 6

-

A primary amine at position 4

The stereochemistry of related derivatives is critical; for example, the (2R,4S)-enantiomer forms a methanesulfonate salt (CID 86636540) with distinct physicochemical properties .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| SMILES | CCC1CC(C2=C(N1)C=CC(=C2)C(F)(F)F)N |

| InChI | InChI=1S/C12H15F3N2/c1-2-8-6-10(16)9-5-7(12(13,14)15)3-4-11(9)17-8/h3-5,8,10,17H,2,6,16H2,1H3 |

| InChIKey | HWXJGEDTIYQFAE-UHFFFAOYSA-N |

| Predicted Collision Cross Section (Ų) | 154.4 ([M+H]+), 151.8 ([M-H]-) |

Stereochemical Considerations

The (2R,4S)-configuration is particularly relevant in synthetic applications. Resolution via chiral auxiliaries like dibenzoyl-L-tartaric acid enables isolation of enantiopure forms, as demonstrated in the preparation of intermediates for neurokinin-1 receptor antagonists . The methanesulfonate salt of the (2R,4S)-enantiomer (CID 86636540) exhibits a molecular weight of 340.36 g/mol, incorporating a counterion that enhances crystallinity and stability .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The compound is synthesized through multi-step sequences involving:

-

Formation of the tetrahydroquinoline core via cyclization of substituted anilines with aldehydes.

-

Enantiomeric resolution using chiral resolving agents.

-

Functional group transformations to install the trifluoromethyl and ethyl groups.

A representative patent (EP1125929A1) outlines the following steps :

-

Condensation: 4-(Trifluoromethyl)aniline reacts with propionaldehyde in toluene to form a benzotriazole intermediate.

-

Cyclization: The intermediate undergoes acid-catalyzed cyclization with vinyl carbamates to yield cis-4-substituted tetrahydroquinolines.

-

Reductive amination: Sodium triacetoxyborohydride reduces imines formed from 3,5-bis(trifluoromethyl)benzaldehyde, introducing the amine functionality.

Table 2: Critical Reaction Conditions

Enantioselective Synthesis Challenges

The ethyl group at position 2 introduces steric hindrance, complicating stereochemical control. Patent WO2016024858A1 addresses this by employing chiral pool synthesis, leveraging L-tartaric acid derivatives to achieve >98% enantiomeric excess .

Physicochemical and Analytical Data

Predicted Physicochemical Properties

Collision cross-section (CCS) values, predictive of mass spectrometry behavior, vary with adduct formation:

Table 3: Predicted CCS Values for Major Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 245.12601 | 154.4 |

| [M+Na]+ | 267.10795 | 162.6 |

| [M-H]- | 243.11145 | 151.8 |

Stability and Salt Forms

The free amine exhibits limited stability under ambient conditions, necessitating salt formation. The methanesulfonate salt (CID 86636540) demonstrates improved hygroscopicity and thermal stability, with a decomposition temperature >150°C .

Applications and Derivatives

Pharmaceutical Intermediates

This compound serves as a precursor to neurokinin-1 antagonists, exemplified by the synthesis of aprepitant analogs. The trifluoromethyl group enhances metabolic stability and binding affinity to target receptors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume